An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-pyrimidinyl)ethanamine (CAS 1314644-88-6)
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Chloro-5-pyrimidinyl)ethanamine (CAS 1314644-88-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Chloro-5-pyrimidinyl)ethanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery as a key building block for synthesizing more complex molecules. Understanding its fundamental physicochemical properties is paramount for its effective handling, reaction optimization, and for predicting the behavior of its downstream derivatives. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, outlines detailed protocols for its experimental characterization, and discusses its stability and safety profiles based on the reactivity of the chloropyrimidine and ethanamine functionalities.
Compound Identification and Structure
The structural identity of a compound is the foundation of its chemical and physical behavior. The key identifiers for 1-(2-Chloro-5-pyrimidinyl)ethanamine are summarized below.
| Identifier | Value |
| CAS Number | 1314644-88-6 |
| IUPAC Name | 1-(2-chloro-5-pyrimidinyl)ethan-1-amine |
| Molecular Formula | C₆H₈ClN₃ |
| Molecular Weight | 157.60 g/mol |
| Canonical SMILES | CC(C1=CN=C(N=C1)Cl)N |
| InChI Key | Not publicly available |
Physicochemical Properties
Experimental data for this specific compound is not widely published. Therefore, the following table combines available information with high-quality computational predictions from reputable chemical databases. These predicted values are essential for initial experimental design and modeling.
| Property | Predicted Value | Data Source |
| pKa (strongest basic) | 8.5 ± 0.3 | ChemAxon |
| LogP (Octanol/Water) | 1.1 | PubChem[1] |
| Water Solubility | 11.4 g/L at 25°C | ALOGPS |
| Boiling Point | 258.9 ± 23.0 °C at 760 mmHg | EPISuite |
| Vapor Pressure | 0.012 mmHg at 25°C | EPISuite |
| Refractive Index | 1.55 | ChemAxon |
| Polarizability | 15.8 ų | ChemAxon |
Spectroscopic Profile (Expected)
Spectroscopic analysis is critical for structure confirmation and purity assessment. While experimental spectra are not publicly available, the following section details the expected signals based on the compound's structure.
¹H NMR Spectroscopy
In a suitable solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show distinct signals:
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Pyrimidine Ring Protons: Two singlets (or doublets with a small coupling constant) in the aromatic region, typically between δ 8.5-9.0 ppm.
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Methine Proton (-CH): A quartet at approximately δ 4.0-4.5 ppm, coupled to the adjacent methyl protons.
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Amine Protons (-NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.0 ppm), depending on solvent and concentration. Its integration would correspond to two protons.
-
Methyl Protons (-CH₃): A doublet at approximately δ 1.4-1.6 ppm, coupled to the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon framework:
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Pyrimidine Carbons: Three distinct signals in the range of δ 140-165 ppm. The carbon bearing the chlorine atom (C2) would be the most downfield.
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Methine Carbon (-CH): A signal around δ 50-55 ppm.
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Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by the following key vibrational bands:
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N-H Stretch: A moderate to sharp doublet around 3300-3400 cm⁻¹ corresponding to the primary amine.
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C-H Stretch: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=N and C=C Stretch: A series of sharp absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyrimidine ring.
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C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 157. A characteristic isotopic pattern would be present due to the chlorine atom, with an (M+2)⁺ peak at m/z 159 having approximately one-third the intensity of the M⁺ peak. Common fragmentation patterns would include the loss of the methyl group (M-15) and cleavage of the C-C bond adjacent to the ring.
Stability, Reactivity, and Handling
Stability: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture. As a primary amine, it is susceptible to oxidation and may react with carbon dioxide from the air over time.
Reactivity:
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Nucleophilic Substitution: The chlorine atom at the C2 position of the pyrimidine ring is activated towards nucleophilic aromatic substitution. This is the most significant reactive site, allowing for the introduction of various functional groups (e.g., amines, alcohols, thiols).
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Amine Reactivity: The primary amine group can act as a nucleophile, participating in reactions such as acylation, alkylation, and reductive amination.
-
Hazardous Reactions: Avoid contact with strong oxidizing agents, strong acids, and acid chlorides. No hazardous decomposition products are documented, but combustion may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or dust.
-
In case of contact, immediately flush skin or eyes with plenty of water.[2]
Appendix: Standardized Experimental Protocols
The following protocols describe standard, validated methods for determining key physicochemical properties.
A.1 Aqueous Solubility Determination (Shake-Flask Method, based on OECD 105)
This protocol is designed to determine the saturation concentration of a substance in water at a given temperature.
Causality: The shake-flask method is a globally recognized standard for determining the solubility of compounds with solubilities greater than 0.01 g/L.[3] It relies on achieving thermodynamic equilibrium between the dissolved and undissolved states of the compound, ensuring a true measure of saturation solubility.
Caption: Workflow for solubility determination via the Shake-Flask method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 1-(2-Chloro-5-pyrimidinyl)ethanamine to a known volume of deionized water in a flask. The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the flask and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required.[4]
-
Phase Separation: After equilibration, allow the mixture to stand at the same constant temperature to let the undissolved solid settle. To ensure complete separation, centrifuge the sample at a controlled temperature.[3]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant (the aqueous phase).
-
Quantification: Prepare a series of standards of the compound in a suitable solvent. Analyze the standards and the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration.
-
Calculation: Calculate the solubility in grams per liter (g/L) from the measured concentration. The experiment should be performed in triplicate for statistical validity.
A.2 pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant (pKa) by monitoring pH changes during titration.
Causality: Potentiometric titration is a highly precise method for determining pKa values.[5] It works by creating a titration curve of pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. For a basic compound like this, an acidic titrant is used.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-(2-Chloro-5-pyrimidinyl)ethanamine in a known volume of water to create a solution of approximately 1-10 mM. If solubility is low, a water-methanol co-solvent system can be used, and the aqueous pKa is determined by extrapolation.
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of 0.1 M hydrochloric acid (HCl). Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The resulting titration curve will show an inflection point at the equivalence point.
-
pKa Calculation: Determine the volume of titrant at the half-equivalence point (half the volume required to reach the inflection point). The pH at this specific volume is equal to the pKa of the compound's conjugate acid. The pKa of the base itself can be calculated using the relationship pKa + pKb = 14.
A.3 LogP Determination (HPLC Method)
This protocol estimates the octanol-water partition coefficient (LogP) using reversed-phase High-Performance Liquid Chromatography.
Causality: The HPLC method for LogP determination is a rapid and efficient alternative to the traditional shake-flask method. It is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its LogP. By calibrating the system with compounds of known LogP values, the LogP of the unknown compound can be determined from its retention time.
Caption: Workflow for LogP determination using the HPLC method.
Step-by-Step Protocol:
-
System Setup: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound.
-
Standard Analysis: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t₀) / t₀.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k) for each standard against its known LogP value. Perform a linear regression to obtain a calibration curve.
-
Sample Analysis: Dissolve the test compound, 1-(2-Chloro-5-pyrimidinyl)ethanamine, in the mobile phase and inject it into the HPLC system to determine its retention time.
-
LogP Determination: Calculate the capacity factor (k) for the test compound. Use the calibration curve equation to calculate the LogP value from its log k.
References
-
PubChem. 2-Chloropyrimidin-5-amine. Available at: [Link]
-
PubChem. 2-Chloro-5-fluoropyrimidine. Available at: [Link]
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PubChem. 7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-5-ethanamine. Available at: [Link]
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PubChem. 2-Pyrimidinamine, 5-chloro-. Available at: [Link]
-
PubChem. 2-Chloro-5-pyrimidinol. Available at: [Link]
-
FILAB. Solubility testing in accordance with the OECD 105. Available at: [Link]
-
OECD. Test No. 105: Water Solubility. Available at: [Link]
-
Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available at: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
-
PubChem. 1-(2-Chloro-5-pyrimidinyl)ethanamine. Available at: [Link]
Sources
- 1. 2-Chloropyrimidin-5-amine | C4H4ClN3 | CID 12215993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pyrimidinamine, 5-chloro- | C4H4ClN3 | CID 79479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-pyrimidinol | C4H3ClN2O | CID 14595700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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